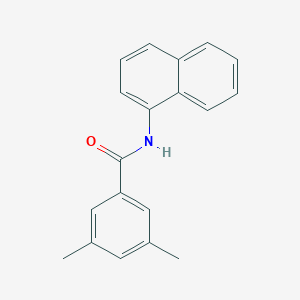
3,5-dimethyl-N-(1-naphthyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(1-naphthyl)benzamide, also known as DMNB, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMNB belongs to the family of benzamides, which are known for their wide range of biological activities. In
作用機序
3,5-dimethyl-N-(1-naphthyl)benzamide acts as a selective antagonist of the 5-HT7 receptor, which is expressed in various regions of the brain, including the hippocampus, cortex, and thalamus. The 5-HT7 receptor is involved in the regulation of serotonin neurotransmission, which plays a crucial role in the regulation of mood, sleep, and cognitive function. This compound binds to the 5-HT7 receptor and blocks its activation by serotonin, leading to a decrease in the downstream signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the regulation of circadian rhythms, memory, and learning. It has also been shown to have anxiolytic and antidepressant effects in animal models. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. This compound has also been shown to regulate the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
実験室実験の利点と制限
3,5-dimethyl-N-(1-naphthyl)benzamide has several advantages for use in lab experiments, including its high purity level, stability, and selectivity for the 5-HT7 receptor. It can be easily synthesized using a variety of methods and can be used in a wide range of assays to study the role of the 5-HT7 receptor in various physiological processes. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
3,5-dimethyl-N-(1-naphthyl)benzamide has several potential future directions for research, including the development of more selective and potent antagonists of the 5-HT7 receptor, the investigation of the role of the 5-HT7 receptor in the regulation of other physiological processes, and the development of novel therapeutic agents for the treatment of depression, anxiety, and sleep disorders. This compound could also be used in combination with other compounds to study the interactions between different neurotransmitter systems and their effects on behavior and cognition. Further research is needed to fully understand the potential applications of this compound in scientific research and drug development.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. It acts as a selective antagonist of the 5-HT7 receptor and has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and sleep disorders. This compound has several advantages for use in lab experiments, including its high purity level, stability, and selectivity for the 5-HT7 receptor. However, further research is needed to fully understand the potential applications of this compound in scientific research and drug development.
合成法
3,5-dimethyl-N-(1-naphthyl)benzamide can be synthesized using a variety of methods, including the reaction of 1-naphthylamine with 3,5-dimethylbenzoyl chloride in the presence of a base, such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity level. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and Suzuki-Miyaura coupling reactions.
科学的研究の応用
3,5-dimethyl-N-(1-naphthyl)benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the 5-HT7 receptor, which is a G-protein-coupled receptor that plays a crucial role in the regulation of serotonin neurotransmission. This compound has been used to study the role of the 5-HT7 receptor in the regulation of circadian rhythms, memory, and learning. It has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and sleep disorders.
特性
分子式 |
C19H17NO |
|---|---|
分子量 |
275.3 g/mol |
IUPAC名 |
3,5-dimethyl-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C19H17NO/c1-13-10-14(2)12-16(11-13)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H,20,21) |
InChIキー |
ZNXAJIIIQGEGSF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C |
正規SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2,4-dichlorophenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B270256.png)

![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)




![N-(4-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270284.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)
